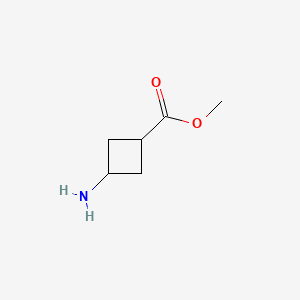

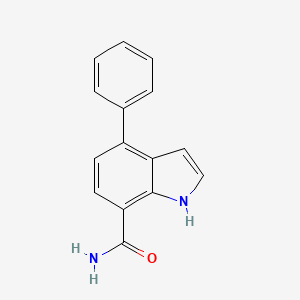

4-Phenyl-1H-indole-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Phenyl-1H-indole-7-carboxamide” is an organic compound that belongs to the class of aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . They have the general structure RNC(=O)R’, where R= benzene, and R = aryl group .

Synthesis Analysis

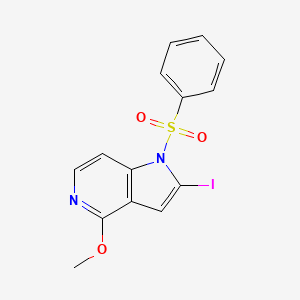

In the synthesis of indole derivatives, sulfonamide-based indole derivatives were synthesized using 1H-indole-2-carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .

Molecular Structure Analysis

Indole derivatives, including “4-Phenyl-1H-indole-7-carboxamide”, have a typical core structure consisting of a cyclic diterpene skeleton of geranylgeranyl diphosphate (GGPP) and an indole ring moiety derived from indole-3-glycerol phosphate (IGP) .

Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

Scientific Research Applications

Neuroprotection in Hypoxic-Ischemic Diseases

Indole derivatives have been investigated for their potential in treating hypoxic-ischemic diseases, which are conditions where the brain is deprived of adequate oxygen supply. For instance, a study on a related compound, 5-Chloro-N-phenyl-1H-indole-2-carboxamide, showed protective effects against astrocyte hypoxia/reoxygenation injury by targeting glycogen phosphorylase (PYGB), which could be a therapeutic target for such diseases .

Anti-HIV Activity

Indolyl and oxochromenyl xanthenone derivatives have been studied for their anti-HIV properties through molecular docking studies. This suggests that 4-Phenyl-1H-indole-7-carboxamide could potentially be modified or used as a scaffold for developing anti-HIV medications .

Antiviral Properties

Indole derivatives have also been tested for antiviral activity against a range of RNA and DNA viruses. This indicates that 4-Phenyl-1H-indole-7-carboxamide may hold promise in the development of broad-spectrum antiviral drugs .

Plant Growth Regulation

Indole-3-acetic acid, an indole derivative, is known as a plant hormone that regulates growth and development. While 4-Phenyl-1H-indole-7-carboxamide is not directly linked to this application, its structural similarity suggests potential use in agricultural research related to plant growth and hormone regulation .

Synthesis of Functionalized Compounds

Indoles serve as versatile building blocks in cycloaddition reactions, leading to the synthesis of various functionalized compounds with potential pharmaceutical applications. The reactivity of 4-Phenyl-1H-indole-7-carboxamide could be explored for synthesizing novel compounds with desired biological activities .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . Indole also has value for flavor and fragrance applications, for example, in the food industry or perfumery .

properties

IUPAC Name |

4-phenyl-1H-indole-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-15(18)13-7-6-11(10-4-2-1-3-5-10)12-8-9-17-14(12)13/h1-9,17H,(H2,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJGHLHGFWFBRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CNC3=C(C=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-1H-indole-7-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide](/img/structure/B572465.png)

![tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B572466.png)

![7-Bromothieno[3,2-d]pyrimidin-4-amine](/img/structure/B572470.png)